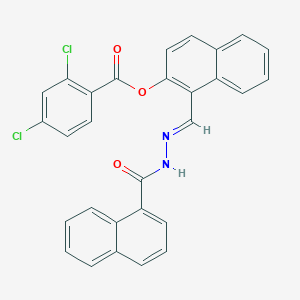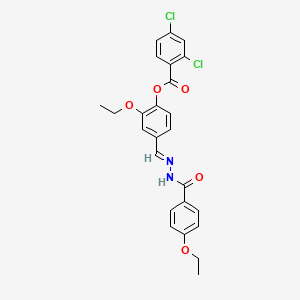![molecular formula C17H14F2N4O2S B12015901 N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618879-95-1](/img/structure/B12015901.png)
N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophényl)-2-{[5-(furan-2-yl)-4-(prop-2-én-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe difluorophényle, un cycle furane et un cycle triazole. Ce composé suscite l'intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(3,4-difluorophényl)-2-{[5-(furan-2-yl)-4-(prop-2-én-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés de l'hydrazine et des alcynes ou des nitriles appropriés dans des conditions acides ou basiques.
Introduction du cycle furane : Le cycle furane peut être introduit par une réaction de couplage, telle qu'une réaction de Suzuki ou de Heck, en utilisant un précurseur contenant du furane.
Attache du groupe difluorophényle : Le groupe difluorophényle peut être introduit par une réaction de substitution aromatique nucléophile, où un dérivé de difluorobenzène réagit avec un nucléophile approprié.
Formation de la liaison sulfanyl : La liaison sulfanyl est généralement formée par une réaction de thiolation, où un groupe thiol est introduit dans le cycle triazole.
Formation finale de l'acétamide : L'étape finale implique la formation du groupe acétamide par une réaction d'amidation, où une amine réagit avec un chlorure d'acyle ou un anhydride.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle furane, conduisant à la formation de dérivés de la furan-2,3-dione.
Réduction : Des réactions de réduction peuvent se produire au niveau du cycle triazole, le convertissant potentiellement en un dérivé de dihydrotriazole.
Substitution : Le groupe difluorophényle peut participer à des réactions de substitution aromatique nucléophile, où les atomes de fluor sont remplacés par d'autres nucléophiles.
Réactifs et conditions usuels
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Dérivés de la furan-2,3-dione.
Réduction : Dérivés de dihydrotriazole.
Substitution : Divers dérivés phényliques substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, le N-(3,4-difluorophényl)-2-{[5-(furan-2-yl)-4-(prop-2-én-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide est étudié pour son potentiel en tant que molécule bio-active. Il peut présenter des propriétés antimicrobiennes, antifongiques ou anticancéreuses, ce qui en fait un candidat pour le développement de médicaments.
Médecine
En chimie médicinale, ce composé est étudié pour ses applications thérapeutiques potentielles. Sa capacité à interagir avec des cibles biologiques spécifiques en fait un composé de tête prometteur pour le développement de nouveaux produits pharmaceutiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les polymères ou les revêtements. Sa structure chimique unique permet la conception de matériaux présentant des caractéristiques de performance améliorées.
Mécanisme d'action
Le mécanisme d'action du N-(3,4-difluorophényl)-2-{[5-(furan-2-yl)-4-(prop-2-én-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines impliquées dans des voies biologiques clés. Les effets du composé sont médiés par la liaison à ces cibles, conduisant à une modulation de leur activité et à des réponses biologiques subséquentes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3,4-difluorophényl)-2-{[5-(furan-2-yl)-4-(méthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide
- N-(3,4-difluorophényl)-2-{[5-(furan-2-yl)-4-(éthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide
Unicité
Comparé à des composés similaires, le N-(3,4-difluorophényl)-2-{[5-(furan-2-yl)-4-(prop-2-én-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide est unique en raison de la présence du groupe prop-2-én-1-yl sur le cycle triazole. Cette caractéristique structurelle peut conférer des activités biologiques et une réactivité chimique distinctes, ce qui en fait un composé précieux pour des recherches et des développements plus poussés.
Propriétés
Numéro CAS |
618879-95-1 |
|---|---|
Formule moléculaire |
C17H14F2N4O2S |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
N-(3,4-difluorophenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H14F2N4O2S/c1-2-7-23-16(14-4-3-8-25-14)21-22-17(23)26-10-15(24)20-11-5-6-12(18)13(19)9-11/h2-6,8-9H,1,7,10H2,(H,20,24) |
Clé InChI |
AVXCBSFNDMUVKF-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12015824.png)

![N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015835.png)
![(5E)-5-(2H-chromen-3-ylmethylene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015840.png)
![6-Amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12015842.png)

![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12015860.png)
![N-[2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12015867.png)


![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12015888.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12015895.png)
![11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B12015914.png)
![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015921.png)
